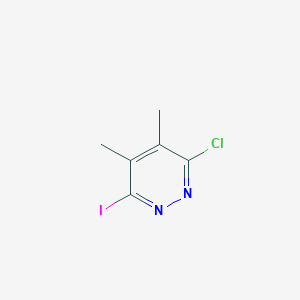

3-Chloro-6-iodo-4,5-dimethylpyridazine

説明

This compound is synthesized via nucleophilic aromatic substitution (SNAr) using sodium iodide and hydroiodic acid under microwave irradiation, achieving a yield of 77% . Its structural and electronic properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring halogen leaving groups.

特性

分子式 |

C6H6ClIN2 |

|---|---|

分子量 |

268.48 g/mol |

IUPAC名 |

3-chloro-6-iodo-4,5-dimethylpyridazine |

InChI |

InChI=1S/C6H6ClIN2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 |

InChIキー |

ZZCWLCUFPLXJKH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NN=C1Cl)I)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Differences

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

- Structure : Features a pyrazole ring at position 6 instead of iodine.

- Planarity : The molecule is nearly planar (r.m.s. deviation = 0.070 Å), with a dihedral angle of 6.25° between pyridazine and pyrazole rings .

- Interactions : Exhibits π–π stacking (centroid separation = 3.5904 Å) in the crystal lattice .

3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5)

- Structure : Chlorine substituents at positions 3 and 4.

- Synthesis : Precursor to the target compound; reacts with sodium iodide to introduce iodine .

- Cost : Priced at $17.0/1g (98% purity), significantly cheaper than iodine derivatives .

- Reactivity : Dichloro derivatives are less reactive in SNAr reactions due to chlorine’s weaker leaving-group ability compared to iodine .

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine

- Structure : Hydrazine substituent at position 5.

- Molecular Formula : C₆H₉ClN₄, with a SMILES string of

CC1=C(C(=NN=C1NN)Cl)C. - Reactivity : Hydrazine enhances nucleophilicity, making it suitable for condensation reactions, unlike the iodine group’s role in electrophilic substitutions.

- Cost : Priced at $1037.0/1g, reflecting synthesis complexity .

3-Chloro-6-methylpyridazine-4,5-diamine (CAS 1575612-77-9)

- Structure : Methyl group at position 6 and amine groups at positions 4 and 5.

- Properties : Increased hydrophilicity due to amine groups, contrasting with the hydrophobic iodine and methyl groups in the target compound .

Physicochemical and Reactivity Comparison

Key Findings

Halogen Effects : Iodine in 3-Chloro-6-iodo-4,5-dimethylpyridazine enhances leaving-group ability compared to chlorine in 3,6-dichloro analogs, facilitating cross-coupling reactions .

Cost Drivers: Hydrazine and iodine derivatives are costlier due to complex synthesis, whereas dichloro derivatives are economical .

Crystal Packing : Pyrazole-substituted analogs exhibit π–π interactions absent in iodine/methyl-substituted compounds .

Solubility : Amine-substituted derivatives (e.g., 3-Chloro-6-methylpyridazine-4,5-diamine) show higher hydrophilicity than halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。